N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (a type of amide). The structure suggests the presence of a dimethylamino group attached to a phenyl ring, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic data (IR and 1H NMR) and elemental analysis . Unfortunately, without specific data on this compound, I can’t provide a detailed analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the dimethylamino group could potentially make the compound a weak base .Scientific Research Applications
Medicinal Chemistry Applications
Compounds with structures similar to "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide" have been explored for their medicinal properties, particularly as neurokinin-1 receptor antagonists, which are significant for their roles in emesis and depression. For instance, a compound exhibiting high affinity and oral activity as an h-NK(1) receptor antagonist demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the therapeutic potential of such molecules (Harrison et al., 2001).
Photophysical and Fluorescent Studies
The photophysical properties of compounds bearing dimethylamino and fluorophenyl groups have been extensively studied for their potential applications in fluorescence sensing and molecular probes. For example, a multi-component system incorporating fluorophore, spacer, and receptor units demonstrated receptor-analyte binding interactions, showcasing the utility of such compounds in detecting metal ions and anions (Bhoi et al., 2015). Similarly, research on highly selective and sensitive colorimetric and fluorogenic sensors for metal ions like Hg2+ and Cr3+ in neutral water environments underlines the significant role of these compounds in environmental monitoring and live-cell imaging (Das et al., 2012).
Potential Applications in Electroluminescent Devices
The synthesis and properties of conjugated polyelectrolytes based on polyfluorene, incorporating dimethylamino groups, suggest potential applications in electroluminescent devices. Such materials exhibiting solubility in polar solvents and water, along with their photophysical properties, indicate their utility in developing more efficient and versatile electroluminescent materials (Huang et al., 2004).
Mechanism of Action
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-23(2)17-11-5-14(6-12-17)4-3-13-21-18(24)19(25)22-16-9-7-15(20)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPZXPDZVAVUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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